REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[C:6]([O:12][CH:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)[CH:5]=1)#[N:2].[C:18]([O:22][CH3:23])(=[O:21])[CH:19]=[CH2:20].[OH-:24].[CH2:25]([N+](C)(C)C)[C:26]1[CH:31]=CC=CC=1.[CH3:36][OH:37]>C(#N)C>[CH3:23][O:22][C:18](=[O:21])[CH2:19][CH2:20][C:3]([C:1]#[N:2])([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[C:6]([O:12][CH:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)[CH:5]=1)[CH2:25][CH2:26][C:31]([O:37][CH3:36])=[O:24] |f:2.3|
|
Name
|
|
Quantity
|
460 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC1=CC(=C(C=C1)OC)OC1CCCC1
|
Name
|
|
Quantity
|
520 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.1 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
after stirring for 30 minutes the contents of the flask
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 12 liter round bottom flask equipped with an overhead stirrer
|
Type
|
CUSTOM
|
Details
|
internal thermometer, and a reflux condensor equipped with a nitrogen inlet
|
Type
|
CUSTOM
|
Details
|
was flushed with nitrogen
|
Type
|
ADDITION
|
Details
|
addition funnel
|
Type
|
ADDITION
|
Details
|
The contents of the addition funnel was added to the flask
|
Type
|
TEMPERATURE
|
Details
|
were cooled to 20° C
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated under reduced pressure to a residue
|
Type
|
ADDITION
|
Details
|
To the residue was added toluene (2.6 L)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
COC(CCC(CCC(=O)OC)(C1=CC(=C(C=C1)OC)OC1CCCC1)C#N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |